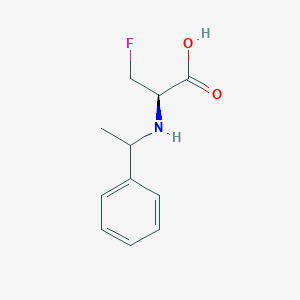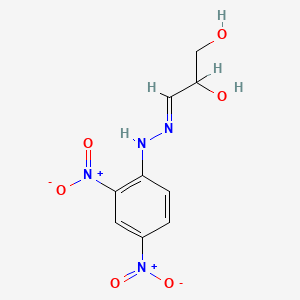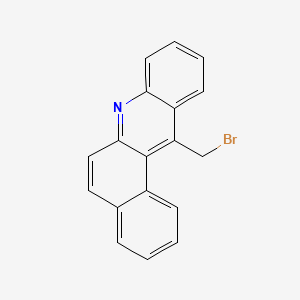
Benz(a)acridine, 12-(bromomethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benz(a)acridine, 12-(bromomethyl)- is a derivative of benz(a)acridine, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a bromomethyl group at the 12th position of the benz(a)acridine structure. Benz(a)acridine itself is known for its planar structure and nitrogen heterocycle, making it a significant compound in various chemical and biological studies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)acridine, 12-(bromomethyl)- typically involves the bromination of benz(a)acridine. One common method is the reaction of benz(a)acridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in a solvent like carbon tetrachloride at elevated temperatures .
Industrial Production Methods
Industrial production methods for Benz(a)acridine, 12-(bromomethyl)- are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benz(a)acridine, 12-(bromomethyl)- can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of azido, thiocyanato, or other substituted derivatives.
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of the corresponding methyl derivative.
Wissenschaftliche Forschungsanwendungen
Benz(a)acridine, 12-(bromomethyl)- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with DNA and potential mutagenic effects.
Medicine: Investigated for its potential use in anticancer therapies due to its ability to intercalate with DNA.
Wirkmechanismus
The mechanism of action of Benz(a)acridine, 12-(bromomethyl)- primarily involves its ability to intercalate with DNA. This intercalation disrupts the normal function of DNA, leading to potential mutagenic and cytotoxic effects. The bromomethyl group can also participate in alkylation reactions with nucleophilic sites on DNA, further contributing to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benz(a)acridine: The parent compound without the bromomethyl group.
Acridine: A simpler nitrogen heterocycle with similar planar structure.
Benzo[c]acridine: Another derivative with a different substitution pattern.
Uniqueness
Benz(a)acridine, 12-(bromomethyl)- is unique due to the presence of the bromomethyl group, which enhances its reactivity and potential for further chemical modifications. This makes it a valuable intermediate in organic synthesis and a subject of interest in biological studies .
Eigenschaften
CAS-Nummer |
34331-96-9 |
|---|---|
Molekularformel |
C18H12BrN |
Molekulargewicht |
322.2 g/mol |
IUPAC-Name |
12-(bromomethyl)benzo[a]acridine |
InChI |
InChI=1S/C18H12BrN/c19-11-15-14-7-3-4-8-16(14)20-17-10-9-12-5-1-2-6-13(12)18(15)17/h1-10H,11H2 |
InChI-Schlüssel |
OKTYDCKNSZMHJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC3=NC4=CC=CC=C4C(=C32)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(4aR,7R,8aR)-2-ethyl-2-methyl-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-ium-7-yl] 4-methoxybenzoate;bromide](/img/structure/B14676463.png)
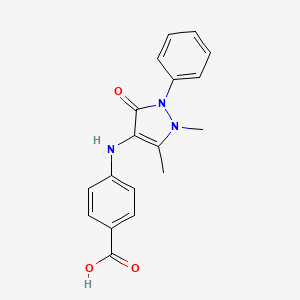
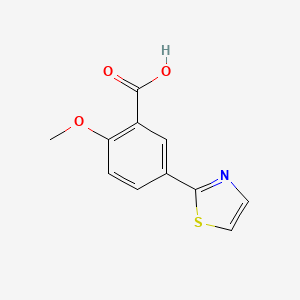
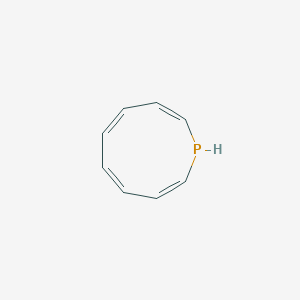


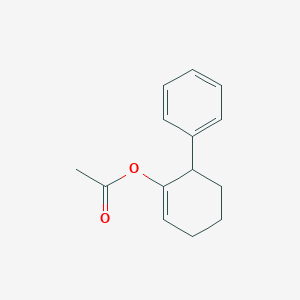
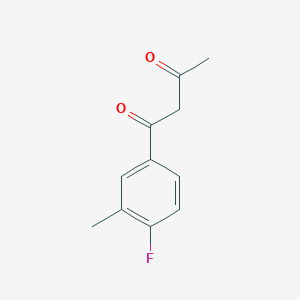
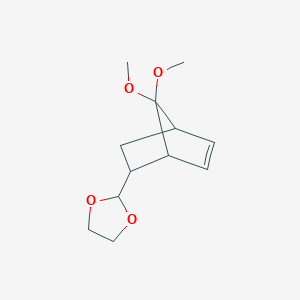
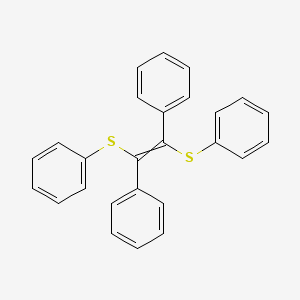
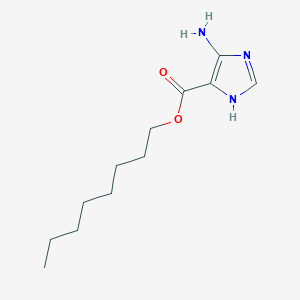
![1,3-Dichloro-2-[(2-methylphenyl)methyl]benzene](/img/structure/B14676523.png)
